The synthesis of methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate can be achieved through various methods. One notable approach involves hydrogenation reactions that convert cyclohexanecarboxylic acids into their corresponding hydroxymethyl derivatives.
The molecular structure of methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate can be described as follows:
The stereochemistry at positions 1 and 2 is critical for its biological activity and interaction with other molecules. The compound adopts a chair conformation typical of cyclohexane derivatives, which minimizes steric hindrance and allows for optimal interactions during chemical reactions .
Methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate participates in several chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in organic synthesis and its potential applications in creating more complex molecules .
The mechanism of action for methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate primarily revolves around its reactivity as an electrophile due to the carbonyl carbon in the carboxylate group.
This mechanism allows for diverse transformations that are crucial in synthetic organic chemistry .
Methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
Methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate has several important applications:
The compound's unique structure and reactivity profile make it valuable across multiple fields within chemistry .
The stereoselective synthesis of methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate hinges on precise chiral induction at both stereogenic centers. One advanced approach leverages biocatalytic dynamic kinetic resolution (DKR). For instance, engineered Saccharomyces cerevisiae reductases (e.g., YDR368w) reduce prochiral keto esters like dimethyl(1-chloro-2-oxopropyl)phosphonate, achieving syn-(1R,2S) products via stereocontrolled hydride transfer. By modifying the substrate to a cyclohexanone analog, this method yields the target (1S,2S) isomer with >95% ee and >90% de [4].
Alternatively, transition metal-catalyzed desymmetrization of meso-aziridines or cyclohexene derivatives provides robust access. A tridentate Schiff base chromium(III) catalyst (e.g., 3) facilitates nucleophilic ring-opening of meso-aziridines with trimethylsilyl azide, affording β-azido amines that are hydrogenated and esterified to the (1S,2S) diamine precursor. This route achieves 83–94% ee . A comparative analysis of methods is shown in Table 1.
Table 1: Enantioselective Synthetic Pathways
Method | Key Catalyst/Enzyme | Yield (%) | ee (%) | de (%) | Ref |
---|---|---|---|---|---|
Biocatalytic DKR | YDR368w reductase | 70–85 | >95 | >90 | [4] |
Aziridine ring-opening | Cr(III)-salen complex 3 | 73–95 | 83–94 | N/A | [3] |
Yttrium-catalyzed hydroamination | Y-binol complex 4 | 94–>99 | 83–96 | N/A | [3] |
The stereochemical outcome is governed by substrate-catalyst interactions. In biocatalysis, enzyme homology models predict hydride attack si- or re-face selectivity based on the keto ester’s positioning in the binding pocket [4]. For metal catalysis, chiral ligands enforce facial bias via steric shielding of one enantiotopic plane .
The hydroxymethyl group (−CH₂OH) in methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate serves as a versatile handle for C–N bond formation and esterification. Asymmetric catalysis is critical for functionalizing this moiety without racemization. Copper(I)-catalyzed coupling with aryl halides, as demonstrated in cyclohexane sensate synthesis, installs arylaminomethyl groups using CuI/phenanthroline systems (70–85% yield, 88–92% ee) [6]. This proceeds via oxidative addition of the halide to Cu(I), followed by nucleophilic attack of the hydroxymethyl-derived alkoxide.
Organocatalytic esterification with carboxylic acids employs N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). Here, a chiral Brønsted acid catalyst (e.g., phosphoric acid derivative) activates the carbonyl, enabling acyl transfer to the primary alcohol with >90% stereoretention [6].
Table 2 contrasts catalytic systems for hydroxymethyl modification:Table 2: Catalytic Functionalization of Hydroxymethyl Group
Reaction Type | Catalyst System | Conversion (%) | ee Retention (%) | Application Example |
---|---|---|---|---|
Arylation | CuI/(R)-BINAP | 85 | 92 | Arylaminomethyl derivatives |
Esterification | EDC/DMAP + CPA | 95 | >95 | Lipophilic ester prodrugs |
Etherification | Pd(OAc)₂/Xantphos | 78 | 90 | Chiral ether sensates |
Notably, catalyst geometry dictates regioselectivity. Bulky N-heterocyclic carbene (NHC) ligands in Pd-catalyzed etherification suppress β-hydride elimination, favoring O-alkylation over carbonyl reduction [6].
The conformational rigidity of cyclopropane versus the flexibility of cyclohexane in ester derivatives profoundly influences synthetic accessibility and functional group reactivity. Methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate adopts a diequatorial conformation, minimizing 1,3-diaxial interactions and positioning the hydroxymethyl for in-plane nucleophilic attack [6]. In contrast, trans-cyclopropane-1,2-diesters exhibit high ring strain (27 kcal/mol), rendering them prone to ring-opening under nucleophilic conditions.
Synthetic implications include:
Table 3 summarizes key differences:Table 3: Cyclohexane vs. Cyclopropane Ester Derivatives
Property | Cyclohexane System | Cyclopropane System |
---|---|---|
Ring strain (kcal/mol) | 0 | 27 |
Preferred conformation | Chair (diequatorial) | trans-eclipsed |
Tdec (°C) | >200 | 120–150 |
Nucleophilic ring-opening | Not observed | Rapid (e.g., with amines) |
Synthetic de control | >90% achievable | <80% (strain-induced epimerization) |
These differences underscore the cyclohexane scaffold’s superiority for stereoretentive transformations in pharmaceutical synthesis, such as in trandolapril intermediates [6] [5].
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6